Mepifiline Demonstrates Superior Dyspnea Reduction Versus Inhaled Ipratropium Bromide in Stable COPD
In a 6-month, randomized, active-controlled trial comparing oral mepifiline (75 mg every 8 hours) to inhaled ipratropium bromide (0.04 mg every 6 hours) in patients with stable COPD, mepifiline demonstrated a statistically significant reduction in post-exercise dyspnea that was not observed with ipratropium [1]. This indicates a potential advantage for mepifiline in managing exertional symptoms.
| Evidence Dimension | Subjective dyspnea after 6-minute walk test (Borg scale) |
|---|---|
| Target Compound Data | Significant decrease vs baseline (P = 0.01) |
| Comparator Or Baseline | Ipratropium bromide: No significant decrease vs baseline (P = 0.172) |
| Quantified Difference | Mepifiline: P=0.01; Ipratropium: P=0.172 |
| Conditions | 134 stable COPD patients; 6-month open-label RCT; oral mepifiline 75mg TID vs. inhaled ipratropium 0.04mg QID |
Why This Matters
This provides a direct, clinical justification for selecting mepifiline over ipratropium when superior control of exertional dyspnea is a primary therapeutic goal in COPD management.
- [1] Comparison of the efficacy and tolerability of mepifylline oral solution versus inhaled ipratropium bromide in patients with stable chronic obstructive pulmonary disease: A randomized, active-controlled, open-label study. ScienceDirect. (2002). View Source
